1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name 1-(chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine reflects the compound’s structural hierarchy. The parent structure is the six-membered piperazine ring (C₄H₁₀N₂), with two substituents:
- A chloroacetyl group (-COCH₂Cl) at position 1, derived from acetyl chloride substitution with chlorine.
- A 4-chlorophenylsulfonyl group (-SO₂C₆H₄Cl) at position 4, consisting of a sulfonyl bridge (-SO₂-) linked to a para-chlorinated benzene ring.
The numbering follows the piperazine ring’s nitrogen atoms, prioritizing substituents based on Cahn-Ingold-Prelog rules. Alternative nomenclature includes 1-(chloroacetyl)-4-(4-chlorobenzenesulfonyl)piperazine , emphasizing the benzenesulfonyl moiety. Common synonyms like BUTTPARK 19\07-46 are used in industrial contexts.
Molecular Geometry and Conformational Analysis
The molecular formula C₁₂H₁₄Cl₂N₂O₃S (MW: 337.22 g/mol) features:
- A piperazine ring in a chair conformation, minimizing steric strain.
- A sulfonyl group (-SO₂-) adopting a tetrahedral geometry (∠O-S-O ≈ 119°), creating steric bulk.
- A chloroacetyl group (-COCH₂Cl) oriented axially relative to the piperazine ring, with a C-Cl bond length of 1.79 Å.
Conformational flexibility is constrained by the sulfonyl group’s rigidity. Density functional theory (DFT) calculations reveal a dihedral angle of 85–89° between the piperazine plane and the 4-chlorophenyl ring, reducing π-π stacking interactions. The chloroacetyl group’s carbonyl oxygen participates in weak intramolecular hydrogen bonds with adjacent piperazine protons.
Crystallographic Structure Determination
Single-crystal X-ray diffraction studies of analogous piperazine derivatives (e.g., ) provide insights into this compound’s lattice arrangement:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 14.72 Å |
| Z-value | 4 |
| Density | 1.45 g/cm³ |
Key structural features include:
- Intermolecular C-H⋯O hydrogen bonds between sulfonyl oxygen and piperazine protons (2.2–2.5 Å).
- Van der Waals interactions stabilizing the 4-chlorophenyl group’s orientation.
- A torsion angle of -177.4° for the sulfonyl-piperazine linkage, indicating near-perpendicular alignment.
Comparative Structural Analysis with Related Piperazine Derivatives
Electronic Effects : The 4-chlorophenylsulfonyl group’s electron-withdrawing nature decreases piperazine’s basicity compared to alkyl-substituted derivatives. Steric Considerations : Bulky sulfonyl groups hinder rotation around the N-S bond, locking the molecule in a specific conformation. Solubility : Chloroacetyl derivatives exhibit lower aqueous solubility than hydroxylated analogs due to reduced hydrogen-bonding capacity.
Properties
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOHBZYZOODNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with chloroacetyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
Synthesis and Chemical Properties
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is synthesized through various methods, often involving the reaction of piperazine derivatives with chloroacetyl chloride and sulfonyl chlorides. The general structure of the compound can be represented as follows:
- Molecular Formula : C₁₂H₁₄Cl₂N₂O₃S
- Molecular Weight : 337.22 g/mol
The compound features a piperazine ring substituted with chloroacetyl and sulfonyl groups, which contribute to its biological activity.
Biological Activities
This compound exhibits various pharmacological properties, making it a candidate for several therapeutic applications:
- Antihistaminic Activity : The compound has been studied for its potential use in treating allergic reactions due to its ability to inhibit histamine release .
- Antimicrobial Properties : Research indicates that derivatives of piperazine have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
- CNS Activity : Some studies have indicated that piperazine derivatives can affect the central nervous system, potentially leading to applications in treating neurological disorders .
Case Study 1: Antihistaminic Effects
A study demonstrated that this compound exhibited significant antihistaminic effects in animal models. The compound was compared to established antihistamines, showing comparable efficacy in reducing allergic symptoms. This suggests its potential as a new therapeutic agent for allergy management.
| Compound | Efficacy (Animal Model) | Side Effects |
|---|---|---|
| This compound | Moderate | Minimal sedation |
| Standard Antihistamine | High | Sedation |
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibacterial agent.
| Bacteria Species | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 100 | Moderate |
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological targets and pathways. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acyl Group Variations
- Chloroacetyl vs. Benzoyl: The chloroacetyl group in the target compound differs from benzoyl derivatives (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine ).
- Anticancer Activity : A sulfonylpiperazine derivative with a 4-chlorophenyl group (E)-3-(4-chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrated IC50 values of 0.36–7.08 µM against cancer cell lines, highlighting the role of chlorophenyl sulfonyl groups in cytotoxicity .
Sulfonyl Group Variations
- 4-Chlorophenyl Sulfonyl vs.
- Stereochemical Impact : Enantiomers of 4-methylphenyl sulfonyl derivatives are used to synthesize optically pure intermediates for antihistamines (e.g., cetirizine), suggesting stereochemistry’s critical role in therapeutic efficacy .
Positional Isomerism
- 3-Chlorobenzyl vs. 4-Chlorobenzyl : 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine shows how chlorine position affects metabolic stability. The 4-chloro configuration in the target compound may offer better steric compatibility with hydrophobic binding pockets.
Physicochemical Properties
- Solubility : Chlorine substituents reduce aqueous solubility compared to methyl or methoxy groups but improve lipid membrane permeability.
- logP : The target compound’s logP is likely higher than 4-methylphenyl sulfonyl analogs due to increased hydrophobicity from two chlorine atoms.
Biological Activity
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C12H14Cl2N2O3S
- Molecular Weight : 337.22 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a chloroacetyl group and a 4-chlorobenzene sulfonyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group may form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This has been observed in studies involving acetylcholinesterase (AChE) and urease, where the compound exhibited significant inhibitory effects .
- Receptor Binding : The compound's structure allows it to bind to specific receptors, influencing various physiological processes.
Antibacterial Properties
Research indicates that this compound demonstrates antibacterial activity against several strains of bacteria. In vitro studies have shown moderate to strong activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : It shows strong inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease.
- Urease : The compound also exhibits potent urease inhibition, which is relevant for managing urinary tract infections .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study synthesized various piperazine derivatives, including this compound, and evaluated their antibacterial effects. The results highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, supporting its potential as an antibacterial agent .
- Enzyme Inhibition Research : Another research focused on the enzyme inhibitory properties of piperazine derivatives. The study found that the compound significantly inhibited AChE and urease, with IC50 values indicating its potency compared to other known inhibitors .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Chloroacetyl)piperazine | Lacks the sulfonyl group | Different reactivity |
| 4-(4-Chlorobenzyl)piperazine | Lacks the chloroacetyl group | Variations in binding affinity |
The unique combination of both chloroacetyl and sulfonyl groups in this compound enhances its versatility and efficacy in biological applications .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sequential functionalization of the piperazine core. A typical route involves:
- Step 1 : Sulfonylation of piperazine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form 4-[(4-chlorophenyl)sulfonyl]piperazine.
- Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to introduce the chloroacetyl group at the N1 position .
- Critical Factors : Excess chloroacetyl chloride may lead to di-substitution byproducts. Solvent polarity and temperature (0–5°C) are critical for regioselectivity. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the chloroacetyl group’s methylene protons appear as a singlet at δ 4.2–4.4 ppm, while sulfonyl-linked aromatic protons resonate at δ 7.6–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 363.01 (calculated for C₁₂H₁₃Cl₂N₂O₃S⁺) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond angles, particularly for sulfonyl and chloroacetyl group orientations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy from sulfonyl groups .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the chloroacetyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloroacetyl vs. acetyl groups) impact the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the chloroacetyl group with acetyl or fluorinated analogs to assess changes in target binding. For example:
- Chloroacetyl : Enhances electrophilicity for nucleophilic substitution (e.g., with cysteine residues in enzymes), increasing inhibitory potency against targets like CDC25B phosphatase .
- Acetyl : Reduces reactivity but improves metabolic stability. Comparative IC₅₀ assays (e.g., enzyme inhibition) quantify these effects .
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactivity differences. Chloroacetyl’s electron-withdrawing nature lowers the LUMO energy, favoring covalent interactions .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Standardization of Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) to minimize variability in enzymatic assays. Control for ATP concentration in kinase studies .
- Metabolite Interference Testing : LC-MS/MS screens for degradation products (e.g., hydrolyzed chloroacetic acid) that may skew results .
- Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .
Q. How does the compound interact with multi-target biological systems (e.g., neurotransmitter receptors vs. kinase pathways)?
- Methodological Answer :
- Target Profiling : Use a panel of radioligand binding assays (e.g., serotonin 5-HT₂A and dopamine D₂ receptors) to identify off-target interactions. Piperazine derivatives often show affinity for GPCRs due to their conformational flexibility .
- Kinase Inhibition Screening : Employ a kinome-wide scan (e.g., Eurofins KinaseProfiler®) to map inhibitory activity. The sulfonyl group may chelate Mg²⁺ in ATP-binding pockets, mimicking kinase inhibitors like imatinib .
- Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) in cell lines treated with the compound reveal downstream effects on pathways like MAPK/ERK or PI3K/AKT .
Q. What are the computational approaches to predict metabolite formation and toxicity?
- Methodological Answer :
- In Silico Metabolism Prediction : Tools like GLORY or MetaSite simulate Phase I/II metabolism. The chloroacetyl group is prone to glutathione conjugation, forming a mercapturic acid metabolite .
- Toxicity Risk Assessment : Use Derek Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity). Molecular dynamics simulations assess metabolite binding to hERG channels, predicting cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
